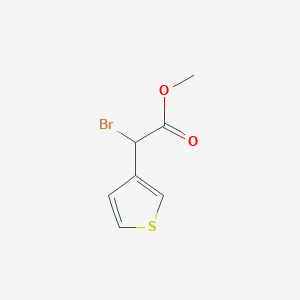

Methyl 2-bromo-2-(thiophen-3-yl)acetate

Vue d'ensemble

Description

Methyl 2-bromo-2-(thiophen-3-yl)acetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Mécanisme D'action

Target of Action

Methyl 2-bromo-2-(thiophen-3-yl)acetate is a chemical compound that is often used in organic synthesis . The primary targets of this compound are typically other organic molecules in a reaction mixture, where it acts as a reagent to facilitate the formation of new chemical bonds .

Mode of Action

This compound is known to participate in Suzuki–Miyaura cross-coupling reactions . In these reactions, it can act as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst . The bromine atom in the compound is replaced by an organoboron group, forming a new carbon-carbon bond .

Biochemical Pathways

While the specific biochemical pathways affected by this compound can vary depending on the context, it is primarily used in the synthesis of more complex organic compounds . The products of these reactions can then participate in various biochemical pathways, depending on their structure and functional groups .

Pharmacokinetics

As a small organic molecule, it is likely to be absorbed well in the gastrointestinal tract if ingested . The distribution, metabolism, and excretion would depend on the specific properties of the compound, including its lipophilicity, water solubility, and reactivity .

Result of Action

The primary result of the action of this compound is the formation of new organic compounds through chemical reactions . These new compounds can have a wide range of properties and potential applications, from pharmaceuticals to materials science .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of other substances that can coordinate to the palladium catalyst . Additionally, the stability of the compound can be affected by exposure to light, heat, or moisture .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-2-(thiophen-3-yl)acetate typically involves the bromination of thiophene derivatives followed by esterification. One common method is the bromination of thiophene-3-acetic acid, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-bromo-2-(thiophen-3-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Sodium methoxide, potassium tert-butoxide

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Major Products Formed

Substitution: Various substituted thiophene derivatives

Oxidation: Thiophene sulfoxides and sulfones

Reduction: Thiophene alcohols

Applications De Recherche Scientifique

Methyl 2-bromo-2-(thiophen-3-yl)acetate has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-bromo-2-(thiophen-2-yl)acetate

- Methyl 2-chloro-2-(thiophen-3-yl)acetate

- Methyl 2-bromo-2-(furan-3-yl)acetate

Uniqueness

Methyl 2-bromo-2-(thiophen-3-yl)acetate is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for the synthesis of specialized thiophene derivatives with tailored properties for specific applications .

Activité Biologique

Methyl 2-bromo-2-(thiophen-3-yl)acetate is an organic compound that belongs to the family of thiophene derivatives. Its structure features a bromine atom and a thiophene ring, which contribute to its unique biological properties and potential applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

- Molecular Formula : CHBrOS

- Key Functional Groups :

- Bromine (Br) enhances reactivity in nucleophilic substitution reactions.

- Thiophene ring contributes to electron-rich character and biological activity.

Synthesis

The synthesis of this compound typically involves:

- Bromination of a thiophene derivative.

- Esterification with methanol.

Careful control of reaction conditions, including temperature and solvent choice, is essential for maximizing yield and purity.

Biological Activity

This compound exhibits several promising biological activities, primarily attributed to its thiophene moiety. The following are key findings regarding its biological activity:

Antimicrobial Properties

Research indicates that compounds containing thiophene rings often exhibit antimicrobial activity. Preliminary studies suggest that this compound may inhibit specific enzymes or pathways in pathogens, making it a candidate for further pharmacological exploration.

Enzyme Inhibition

The compound has shown potential in inhibiting various enzymes, particularly those involved in bacterial protein synthesis. For example, studies on related compounds reveal that thiophene derivatives can act as inhibitors of the enzyme DHDPS (dihydrodipicolinate synthase), which is crucial for bacterial cell wall synthesis .

Case Studies

-

Case Study on Antimicrobial Activity :

- A study investigated the antimicrobial effects of various thiophene derivatives against Gram-positive and Gram-negative bacteria. This compound was included in the screening, showing promising results against specific strains.

- Case Study on Enzyme Inhibition :

Propriétés

IUPAC Name |

methyl 2-bromo-2-thiophen-3-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-10-7(9)6(8)5-2-3-11-4-5/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXPIKJMCKLABQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CSC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.